

physicochemical properties of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B1363402

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole** (CAS No: 24023-71-0). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into the scientific rationale behind property assessment. It covers molecular structure, key physical and chemical characteristics, and detailed, field-proven experimental protocols for determining critical parameters like solubility and lipophilicity. Where specific experimental data is not publicly available, this guide presents predicted data based on robust computational models and discusses the expected outcomes from spectroscopic analysis, thereby providing a thorough framework for laboratory investigation.

Introduction and Scientific Context

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability, ability to engage in hydrogen bonding, and favorable pharmacokinetic profile.^[1] Compounds incorporating this heterocycle have demonstrated a wide spectrum of

pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

[2] The title compound, **2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole**, combines this key heterocycle with two functional groups of high interest: a reactive chloromethyl group, which can serve as a handle for further derivatization or as an electrophilic pharmacophore, and a methoxyphenyl group, a common feature in bioactive molecules that can influence receptor binding and metabolic pathways.

Understanding the physicochemical properties of this molecule is paramount for its advancement in any research and development pipeline. These properties govern everything from its behavior in a laboratory solvent to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This guide serves as a foundational resource for scientists working with this compound, enabling informed experimental design and strategic decision-making.

Molecular and Structural Properties

The fundamental identity of a compound dictates its behavior. The core structural and identifying information for **2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole** is summarized below.

Property	Value	Source(s)
IUPAC Name	2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole	[3][4]
CAS Number	24023-71-0	[3][4]
Molecular Formula	C ₁₀ H ₉ ClN ₂ O ₂	[3][4]
Molecular Weight	224.64 g/mol	[3][4]
Canonical SMILES	COC1=CC=C(C=C1)C2=NN=C(CCl)O2	[3][4]
InChI Key	GEHIXSKXGCIKJJ-UHFFFAOYSA-N	[3][4]

Core Physicochemical Characteristics

This section details the known and predicted physicochemical properties critical for laboratory handling and drug development.

Physical State and Appearance

The compound is documented as a yellow crystalline powder at standard temperature and pressure.^[5] The crystalline nature suggests a well-defined melting point, which is an important indicator of purity.

Melting Point

The reported melting point range is 91°C to 95°C.^[5] A narrow melting point range is typically indicative of high purity. For a research-grade compound, a differential scanning calorimetry (DSC) analysis would be recommended to obtain a precise melt onset and peak, further confirming thermal behavior and purity.

Computational / Predicted Properties

In the absence of extensive experimental data, computational models provide valuable, instantaneous insights into a molecule's drug-like properties. These predictions are foundational for prioritizing compounds and designing experiments. The following table summarizes key descriptors predicted using the ALOGPS 2.1 and SwissADME platforms.

Predicted Property	Value	Significance in Drug Discovery
LogP (Lipophilicity)	2.59	Indicates good membrane permeability. Values between 1 and 3 are often optimal for oral drug absorption.
Aqueous Solubility (LogS)	-3.21	Suggests low to moderate aqueous solubility. This is a critical parameter for dissolution and bioavailability.
Polar Surface Area (PSA)	48.19 Å ²	Predicts good cell membrane permeability. Values < 140 Å ² are generally associated with favorable oral bioavailability.
Hydrogen Bond Acceptors	4	Influences solubility and binding interactions with biological targets.
Hydrogen Bond Donors	0	The absence of donors can enhance membrane permeability.
Rotatable Bonds	3	Indicates a degree of conformational flexibility, which can be important for receptor fitting.

Disclaimer: These values are generated via in silico prediction and should be confirmed experimentally.

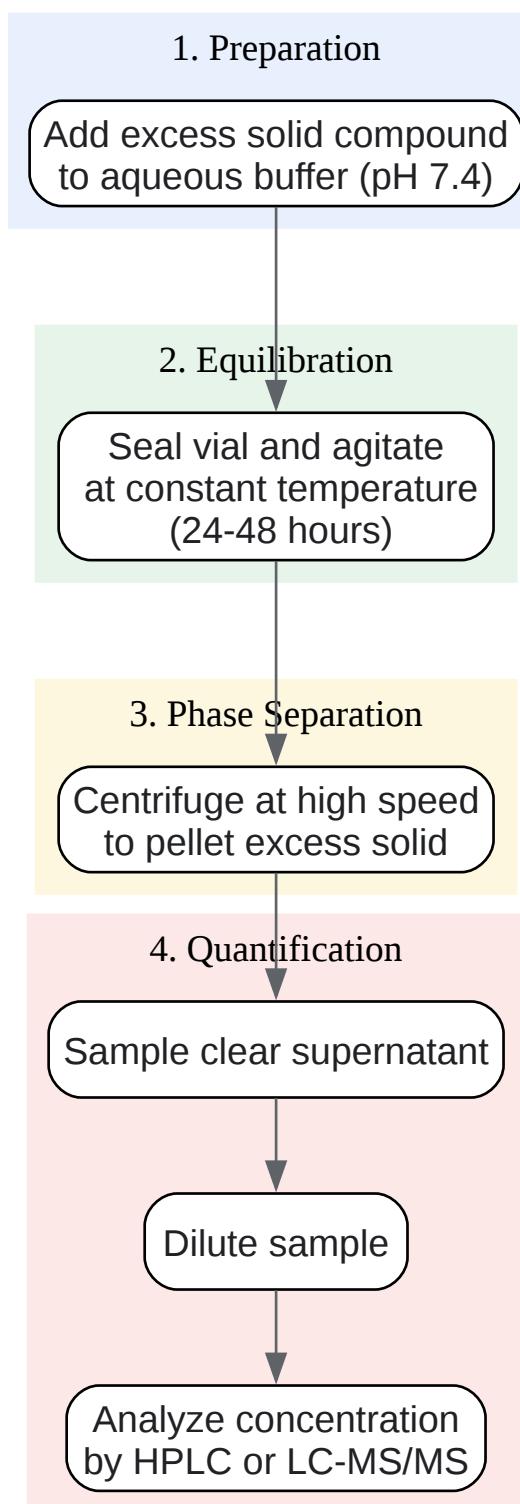
Spectroscopic Profile (Expected)

While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for chemists to confirm the identity and purity of synthesized batches.

- ¹H NMR (Proton NMR):
 - Aromatic Protons: The 4-methoxyphenyl group will exhibit two distinct signals, both appearing as doublets in the aromatic region (~6.9-8.0 ppm). The protons ortho to the methoxy group will be further upfield than the protons ortho to the oxadiazole ring due to the electron-donating effect of the methoxy group.
 - Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around 3.8-3.9 ppm.
 - Chloromethyl Protons (-CH₂Cl): A sharp singlet integrating to 2 protons is expected further downfield than a typical methyl group, likely in the range of 4.5-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring.
- ¹³C NMR (Carbon NMR):
 - Oxadiazole Carbons: Two distinct signals for the carbons of the 1,3,4-oxadiazole ring are expected in the highly deshielded region, typically >155 ppm.
 - Aromatic Carbons: Four signals for the methoxyphenyl ring carbons are expected, with the carbon attached to the oxygen appearing most downfield.
 - Chloromethyl Carbon (-CH₂Cl): A signal for the chloromethyl carbon is expected in the range of 40-50 ppm.
 - Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 55 ppm.
- Mass Spectrometry (MS):
 - In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 224. A characteristic isotopic pattern (M+2 peak) at m/z 226 with approximately one-third the intensity of the M⁺ peak would be definitive evidence of the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy:

- C=N Stretch: A characteristic sharp peak for the C=N bond within the oxadiazole ring is expected around $1610\text{-}1620\text{ cm}^{-1}$.
- C-O-C Stretch: A strong signal corresponding to the ether linkage (Ar-O-CH₃) and the C-O-C within the oxadiazole ring should appear in the $1250\text{-}1050\text{ cm}^{-1}$ region.
- C-H Aromatic Stretch: Signals should appear just above 3000 cm^{-1} .
- C-Cl Stretch: A peak in the fingerprint region, typically around $700\text{-}800\text{ cm}^{-1}$, would correspond to the chloromethyl group.

Experimental Determination of Key Properties


The following sections provide detailed, standardized protocols for determining two of the most critical physicochemical parameters for any compound in a drug discovery program: solubility and lipophilicity (LogP).

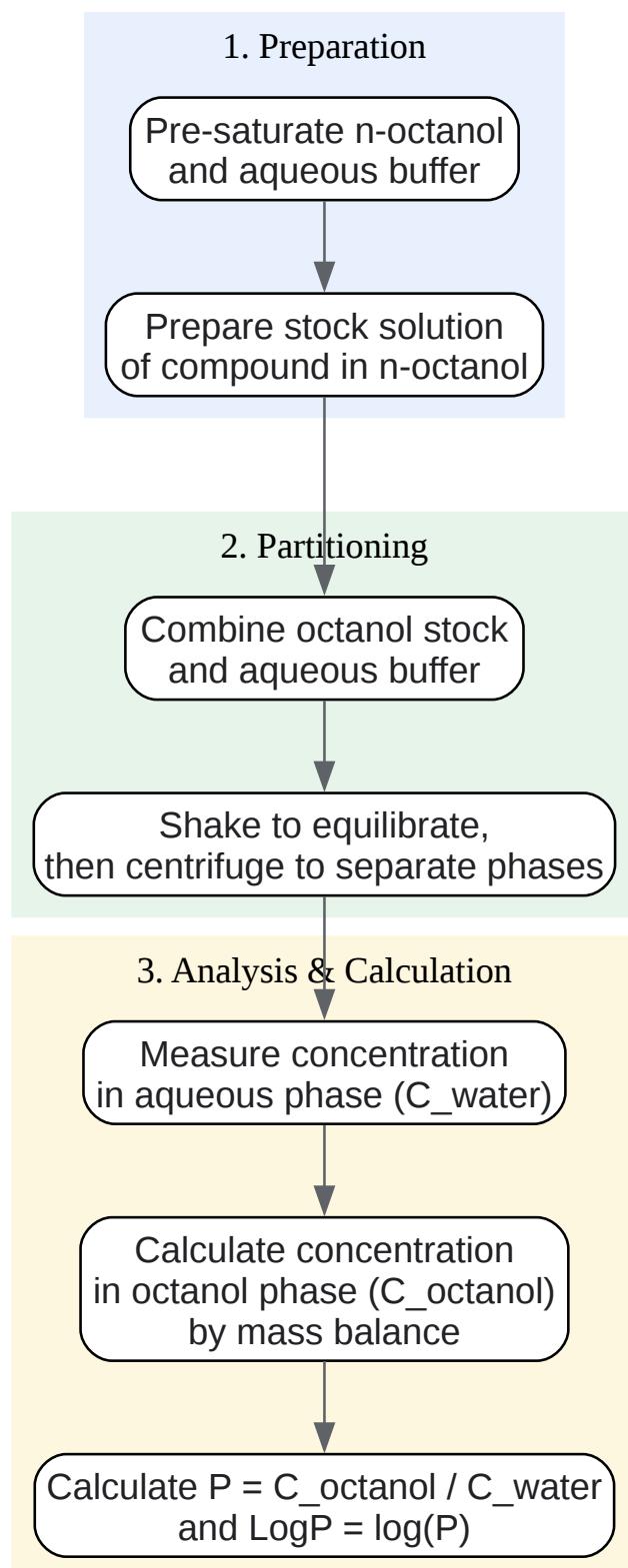
Thermodynamic Solubility Assessment via Shake-Flask Method

Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a critical, formulation-independent parameter that dictates the maximum possible concentration for absorption in the gastrointestinal tract. The shake-flask method, though time-consuming, remains the "gold standard" for its accuracy and reliability.^[6]

- Preparation: Add an excess amount of the solid **2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole** (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.^[7] The key is to ensure enough solid is present that some remains undissolved at the end of the experiment.
- Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.^[8] Longer times may be necessary for poorly soluble or slowly dissolving compounds.

- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. For more rigorous separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[9]
- Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
- Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS, against a standard curve of known concentrations.[8][9]
- Validation: It is crucial to run the experiment in triplicate to ensure reproducibility. A control compound with known solubility should also be tested in parallel to validate the experimental setup.

[Click to download full resolution via product page](#)


Caption: Workflow for Thermodynamic Solubility Determination.

Octanol-Water Partition Coefficient (LogP) Determination

Causality: The LogP value is the measure of a compound's differential solubility between an immiscible lipid phase (n-octanol) and an aqueous phase.^[4] It is a cornerstone of medicinal chemistry, providing a quantitative measure of lipophilicity. This property profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. The shake-flask method described in OECD Guideline 107 is the classical approach.^[4]

- **Solvent Preparation:** Pre-saturate n-octanol with water and, separately, water (or pH 7.4 buffer) with n-octanol by mixing them vigorously for 24 hours and allowing them to separate. This step is critical to prevent volume changes during the actual experiment.
- **Compound Preparation:** Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be low enough to be well below the solubility limit in either phase.
- **Partitioning:** In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 volume ratio).
- **Equilibration:** Seal the vial and shake vigorously for 1 hour, then allow it to stand or centrifuge at low speed to achieve a clean separation of the two phases.^[4]
- **Sampling and Analysis:**
 - Carefully sample a known volume from the aqueous phase.
 - Determine the concentration of the compound in the aqueous phase (C_water) using a suitable analytical method (e.g., HPLC-UV).
 - The concentration in the octanol phase (C_octanol) is determined by mass balance:
$$C_{\text{octanol}} = (\text{Initial Mass} - \text{Mass in Aqueous Phase}) / \text{Volume of Octanol Phase}$$
- **Calculation:** Calculate the partition coefficient (P) and LogP:
 - $$P = C_{\text{octanol}} / C_{\text{water}}$$

- $\text{LogP} = \log_{10}(\text{P})$
- Self-Validation: The experiment must be performed in triplicate. To ensure accuracy, especially for compounds with very high or low LogP values, it is advisable to also directly measure the concentration in the octanol phase after appropriate dilution.

[Click to download full resolution via product page](#)

Caption: Workflow for LogP Determination via Shake-Flask Method.

Conclusion

2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a compound of significant interest due to its privileged 1,3,4-oxadiazole core and functional handles amenable to further chemical exploration. This guide has consolidated its known physical properties and provided a robust framework for its experimental characterization. The computational data suggests a favorable drug-like profile with good potential for membrane permeability, although its predicted low aqueous solubility must be a key consideration for formulation and in vivo studies. The provided protocols offer a standardized, reliable approach for researchers to generate the high-quality data needed to confidently advance this compound in their discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | C9H7ClN2O | CID 314941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(CHLOROMETHYL)-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE | CAS 24023-71-0 [matrix-fine-chemicals.com]
- 3. fishersci.fi [fishersci.fi]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID 10442445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(2-Chlorophenyl)-2-methoxy-1,3,4-oxadiazole | C9H7ClN2O2 | CID 676106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9ClN2O | CID 853632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-

PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physicochemical properties of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363402#physicochemical-properties-of-2-chloromethyl-5-4-methoxyphenyl-1-3-4-oxadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com